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Compound of Interest

Compound Name:
Ethyl 3-(difluoromethyl)-1-methyl-

1H-pyrazole-4-carboxylate

Cat. No.: B129772 Get Quote

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(difluoromethyl)-1-
methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of a Fluorinated
Pyrazole Core
In the landscape of modern agrochemical and pharmaceutical development, the pyrazole ring

stands out as a "privileged scaffold"—a molecular framework that consistently appears in

successful bioactive compounds.[1][2][3] Its unique electronic properties and metabolic stability

have made it a cornerstone in drug discovery, from anti-inflammatory agents to kinase

inhibitors used in oncology.[4][5] The title compound, Ethyl 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylate (DFMMP), represents a critical evolution of this scaffold. It is a key

building block in the synthesis of a new generation of highly effective succinate dehydrogenase

inhibitor (SDHI) fungicides, including major commercial products like Bixafen, Sedaxane, and

Fluxapyroxad.[6][7]

The introduction of a difluoromethyl (-CHF₂) group is a strategic decision in medicinal

chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding

affinity. However, its presence also introduces complexities into the analytical challenge of

structure verification. This guide provides an in-depth, multi-technique approach to the
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unambiguous structure elucidation of this vital chemical intermediate, detailing not just the

methods but the scientific rationale behind them.

Molecular Blueprint: The Target Structure

Before commencing analysis, we define the target structure and its constituent parts that

require verification.

Molecular Formula: C₈H₁₀F₂N₂O₂[7][8]

Molecular Weight: 204.17 g/mol [7][8]

Core Scaffold: A 1-methyl-1H-pyrazole ring.

Key Substituents:

A difluoromethyl group at the C3 position.

An ethyl carboxylate group at the C4 position.

A methyl group at the N1 position.

Our analytical goal is to confirm the presence and, crucially, the precise connectivity

(regiochemistry) of these fragments.

The Analytical Strategy: A Convergence of Evidence
No single technique can provide a complete structural picture. A robust elucidation relies on the

convergence of data from multiple orthogonal methods. Our strategy integrates mass

spectrometry for molecular weight and formula confirmation, infrared spectroscopy for

functional group identification, and a suite of advanced nuclear magnetic resonance (NMR)

techniques to map the precise atomic connectivity.
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Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular
Identity
Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most

critical piece of data: the molecule's exact mass. This allows for the confirmation of the

elemental composition, immediately validating or refuting the proposed formula.

Expected Results: Using a high-resolution mass spectrometer with a soft ionization technique

like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion, [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Peaks
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Ion Species Calculated m/z Expected m/z Interpretation

[C₈H₁₀F₂N₂O₂ + H]⁺ 205.0786 ~205.079

Protonated
molecular ion,
confirming the
elemental formula.

| [C₈H₁₀F₂N₂O₂ + Na]⁺ | 227.0605 | ~227.061 | Sodium adduct, a common observation in ESI-

MS. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile).

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known

standard.

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to

the calculated value for C₈H₁₁F₂N₂O₂⁺. A mass accuracy of <5 ppm provides high

confidence in the formula.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key

functional groups within a molecule. For this compound, we are particularly interested in

confirming the presence of the ester carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to

the vibrations of specific bonds.

Data Presentation: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Interpretation

~2980-3000 Medium C-H (sp³)

Aliphatic C-H
stretches from
methyl and ethyl
groups.

~1725 Strong C=O

Ester carbonyl stretch,

a highly characteristic

and strong peak.[9]

~1550 Medium C=N / C=C

Pyrazole ring

stretching vibrations.

[10]

~1250 & ~1100 Strong C-F

Asymmetric and

symmetric C-F

stretches of the -CHF₂

group.

| ~1180 | Strong | C-O | Ester C-O stretch. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Scan the sample over the range of 4000-400 cm⁻¹.

Analysis: Process the resulting spectrum (background correction, ATR correction) and

identify the key absorption peaks, comparing them to known correlation tables for functional

groups.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Map
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Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an

unambiguous map of the carbon-hydrogen framework. For fluorinated compounds, a multi-

nuclear approach (¹H, ¹³C, ¹⁹F) is essential due to the profound influence of fluorine on the

spectra, including large coupling constants that transmit through multiple bonds.[13][14][15]

NMR Elucidation Strategy
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(Proton Count & Environment)

¹H-¹H COSY
(H-H Connectivity)

¹H-¹³C HSQC
(Direct C-H Bonds)

¹H-¹³C HMBC
(Long-Range C-H Bonds)

¹³C NMR
(Carbon Count & Type)

¹⁹F NMR
(Fluorine Environment)

Regiochemistry
Confirmed

Confirms -CHF₂ group
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Caption: NMR workflow for piecing together the molecular structure.

¹H NMR Spectroscopy
Purpose: To identify all distinct proton environments, their integration (number of protons), and

their coupling patterns (neighboring protons).

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Label
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

a ~8.10 s - 1H Pyrazole H5

b ~6.80 t JH-F ≈ 54 Hz 1H -CHF₂

c ~4.35 q
JH-H ≈ 7.1

Hz
2H -O-CH₂-CH₃

d ~3.95 s - 3H N-CH₃

| e | ~1.38 | t | JH-H ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |

Rationale:

The pyrazole proton (H5) is a singlet as it has no adjacent proton neighbors.

The proton of the difluoromethyl group is a characteristic triplet due to coupling to two

equivalent fluorine nuclei (n+1 rule does not apply for heteronuclear coupling; it's a doublet

of doublets that appears as a triplet when J values are similar).

The ethyl group shows the classic quartet-triplet pattern.

The N-methyl group is a singlet, isolated from other protons.

¹³C NMR Spectroscopy
Purpose: To identify all unique carbon atoms. The presence of fluorine introduces C-F coupling,

which splits the signals of the fluorinated carbon and adjacent carbons into multiplets.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm)
Multiplicity (due to C-F
coupling)

Assignment

~162.0 s Ester C=O

~145.0 t, JC-F ≈ 25 Hz Pyrazole C3

~141.0 s Pyrazole C5

~110.0 t, JC-F ≈ 238 Hz -CHF₂

~108.0 s Pyrazole C4

~61.0 s -O-CH₂-CH₃

~39.0 s N-CH₃

| ~14.0 | s | -O-CH₂-CH₃ |

Rationale:

The carbon of the -CHF₂ group shows a large one-bond coupling to fluorine, resulting in a

triplet.

The C3 carbon of the pyrazole ring, being two bonds away from the fluorines, shows a

smaller triplet splitting.

Using a dual {¹H, ¹⁹F} decoupler simplifies the spectrum to sharp singlets, confirming the

carbon count but losing valuable coupling information.[13]

¹⁹F NMR Spectroscopy
Purpose: To directly observe the fluorine atoms. This is a highly sensitive and specific

technique for fluorinated compounds.[16]

Expected Results: A single signal is expected for the two chemically equivalent fluorine atoms.

In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single

geminal proton (JH-F ≈ 54 Hz). This provides direct evidence for the -CHF₂ moiety.

2D NMR: Assembling the Puzzle
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Purpose: To establish definitive correlations between atoms, confirming the proposed

regiochemistry.

¹H-¹H COSY: Will show a clear cross-peak between the ethyl protons at ~4.35 ppm (c) and

~1.38 ppm (e), confirming the -CH₂-CH₃ fragment.

¹H-¹³C HSQC: Will connect each proton signal to its directly attached carbon, for example: δ

8.10 (H5) to δ 141.0 (C5); δ 6.80 (-CHF₂) to δ 110.0 (-CHF₂); δ 3.95 (N-CH₃) to δ 39.0 (N-

CH₃).

¹H-¹³C HMBC (Critical for Regiochemistry): This experiment reveals 2- and 3-bond

correlations, which act as the "glue" to assemble the fragments.

Key Correlation 1: The N-methyl protons (d, ~3.95 ppm) should show a correlation to the

C5 carbon (δ ~141.0), confirming the methyl group is on N1 and adjacent to C5.

Key Correlation 2: The pyrazole proton H5 (a, ~8.10 ppm) should show correlations to C4

(δ ~108.0) and C3 (δ ~145.0), confirming its position.

Key Correlation 3: The proton of the -CHF₂ group (b, ~6.80 ppm) should show a strong

correlation to the C3 carbon (δ ~145.0), locking the difluoromethyl group to this position.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can

also be run to differentiate between CH, CH₂, and CH₃ carbons.

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC

experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.
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Conclusion: A Self-Validating System of Evidence
The structure of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is confirmed

through a logical, self-validating system of analysis.

Caption: Convergence of evidence confirming the final structure.

Mass spectrometry establishes the correct molecular formula and weight. Infrared

spectroscopy confirms the presence of the required ester and difluoromethyl functional groups.

Finally, the complete suite of 1D and 2D NMR experiments provides the definitive, high-

resolution map of the molecule, confirming the identity and—most importantly—the precise

location of each substituent on the pyrazole ring. This rigorous, multi-faceted approach ensures

the highest degree of confidence in the structural assignment, a critical requirement for any

compound intended for use in regulated industries like agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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